FXa Inhibitory Potency: o-Desmethyl Betrixaban vs Parent Betrixaban — A 4.3-Fold Differential
o-Desmethyl betrixaban (PRT058326) exhibits an IC₅₀ for Factor Xa inhibition of approximately 5 nM, compared to the parent drug betrixaban which demonstrates an IC₅₀ of 1.5 nM and a Ki of 117 pM (0.117 nM) in the same chromogenic substrate-based FXa assay system [1]. This represents a 4.3-fold reduction in functional inhibitory potency relative to the parent (using IC₅₀ values), or an approximately 3.3-fold reduction if comparing metabolite IC₅₀ (5 nM) to parent Ki (0.117 nM). Despite reduced potency, o-desmethyl betrixaban retains nanomolar-range FXa inhibitory activity, in stark contrast to the major circulating metabolites PRT062802 and PRT063069, which are categorically inactive (IC₅₀ >10 μM) [1][2].
| Evidence Dimension | Factor Xa (FXa) inhibitory potency — IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ ≈ 5 nM |
| Comparator Or Baseline | Betrixaban IC₅₀ = 1.5 nM; Ki = 117 pM (0.117 nM) |
| Quantified Difference | ~4.3-fold less potent than parent betrixaban (IC₅₀ ratio); ~42,700-fold more potent than major circulating metabolites PRT062802/PRT063069 (>10 μM) |
| Conditions | In vitro chromogenic FXa inhibition assay; specific assay conditions as reported in Blood 2012;120(21):2266 |
Why This Matters
This quantifies that o-desmethyl betrixaban is not an inert metabolite but a pharmacologically active species, making it essential for metabolite activity contribution studies and for ensuring that impurity levels in drug product do not introduce unintended pharmacodynamic effects.
- [1] Hutchaleelaha A, Ye C, Song Y, Lorenz T, Gretler D, Lambing JL. Metabolism and Disposition of Betrixaban and Its Lack of Interaction with Major CYP Enzymes. Blood. 2012;120(21):2266. doi:10.1182/blood.V120.21.2266.2266 View Source
- [2] FDA CDER. NDA 208383 Non-Clinical Review(s): Betrixaban. 2017. (PRT062802 and PRT063069 IC₅₀ >10 μM for FXa). View Source
